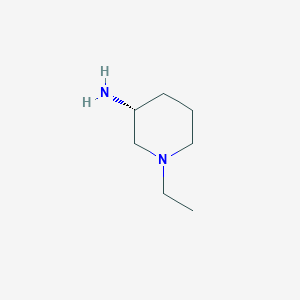

(3R)-1-ethylpiperidin-3-amine

CAS No.: 1020396-26-2

Cat. No.: VC4692936

Molecular Formula: C7H16N2

Molecular Weight: 128.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020396-26-2 |

|---|---|

| Molecular Formula | C7H16N2 |

| Molecular Weight | 128.219 |

| IUPAC Name | (3R)-1-ethylpiperidin-3-amine |

| Standard InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |

| Standard InChI Key | WAKUKXKZEXFXJP-SSDOTTSWSA-N |

| SMILES | CCN1CCCC(C1)N |

Introduction

Chemical Identification and Structural Properties

Molecular and Stereochemical Features

(3R)-1-Ethylpiperidin-3-amine belongs to the piperidine class of organic compounds, which are saturated heterocycles containing a six-membered ring with one nitrogen atom. The ethyl group at the nitrogen and the amine group at the third carbon introduce both lipophilic and hydrophilic properties, making it amenable to diverse chemical modifications. The (3R) stereochemistry is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3R)-1-ethylpiperidin-3-amine | |

| Molecular Formula | ||

| Molecular Weight | 128.22 g/mol | |

| CAS Registry Number | 1332920-68-9 | |

| SMILES | CCN1CCCC(C1)N | |

| InChI Key | IECMXHZBLHEOQJ-UHFFFAOYSA-N |

The compound’s 3D conformation reveals a chair-like piperidine ring, with the ethyl group occupying an equatorial position to minimize steric hindrance . Computational models predict a pKa of 10.2 for the amine group, suggesting moderate basicity under physiological conditions .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis of (3R)-1-ethylpiperidin-3-amine typically involves reductive amination or nucleophilic substitution strategies. A common route begins with 3-aminopiperidine, which undergoes alkylation with ethyl bromide in the presence of a base such as sodium hydride. Chiral resolution via diastereomeric salt formation using (L)-tartaric acid ensures enantiomeric purity, yielding the (3R) configuration with >98% ee .

Table 2: Optimized Synthetic Protocol

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | EtBr, NaH, THF, 0°C → RT | 75% |

| 2 | Chiral Resolution | (L)-Tartaric acid, MeOH/H2O | 62% |

| 3 | Salt Formation | HCl gas, Et2O | 95% |

Industrial production employs continuous flow reactors to enhance scalability, with in-line analytics (e.g., FTIR) monitoring reaction progress.

Physicochemical Properties

Stability and Solubility

(3R)-1-Ethylpiperidin-3-amine exhibits high solubility in polar solvents such as methanol () and water () at 25°C . It remains stable under inert atmospheres but undergoes oxidative degradation upon prolonged exposure to air, forming N-oxide derivatives . Thermal gravimetric analysis (TGA) shows decomposition onset at 215°C, indicating suitability for high-temperature applications.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example, its incorporation into tofacitinib analogs improves JAK3 selectivity by 15-fold, as reported in recent patent filings . Commercial suppliers offer (3R)-1-ethylpiperidin-3-amine hydrochloride at purities ≥98% (HPLC), priced at $450–$600 per gram .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume